molecular formula C9H16O2 B14254522 4-Methyl-2-propylpent-4-enoic acid CAS No. 178269-54-0

4-Methyl-2-propylpent-4-enoic acid

Cat. No.: B14254522
CAS No.: 178269-54-0
M. Wt: 156.22 g/mol
InChI Key: NOKWCZKVIFCELV-UHFFFAOYSA-N
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Description

4-Methyl-2-propylpent-4-enoic acid is an organic compound with the molecular formula C10H18O2 It is a carboxylic acid derivative characterized by the presence of a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where an alkyl magnesium halide reacts with an appropriate ester to form the desired carboxylic acid. Another method includes the hydrolysis of nitriles under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For instance, the hydroformylation of alkenes followed by oxidation can be employed to produce this compound on a larger scale. The choice of catalyst and reaction conditions is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-propylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrogen bromide (HBr) in the presence of a peroxide initiator.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated alkanes.

Scientific Research Applications

4-Methyl-2-propylpent-4-enoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of metabolic pathways involving carboxylic acids.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.

    Industry: It serves as a precursor in the manufacture of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2-propylpent-4-enoic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing enzyme activity and receptor binding. The double bond in the structure allows for potential interactions with unsaturated systems in biological molecules, affecting their function and stability.

Comparison with Similar Compounds

  • 4-Methylpent-2-enoic acid
  • 2-Propylpent-4-enoic acid
  • 2-Methyl-3-oxo-pent-4-enoic acid

Comparison: 4-Methyl-2-propylpent-4-enoic acid is unique due to the specific arrangement of its methyl and propyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

178269-54-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methyl-2-propylpent-4-enoic acid

InChI

InChI=1S/C9H16O2/c1-4-5-8(9(10)11)6-7(2)3/h8H,2,4-6H2,1,3H3,(H,10,11)

InChI Key

NOKWCZKVIFCELV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=C)C)C(=O)O

Origin of Product

United States

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